![molecular formula C22H26 B14250072 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene CAS No. 404947-59-7](/img/structure/B14250072.png)
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene is an organic compound characterized by its unique structure, which includes two cyclopentene rings attached to a benzene ring via prop-2-en-1-yl linkers. This compound is known for its volatility and distinctive aromatic properties . It is soluble in non-polar solvents such as ethanol, ether, and toluene, but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene typically involves the following steps:
Preparation of Cyclopentene Derivatives: The initial step involves the preparation of cyclopentene derivatives through the reaction of cyclopentadiene with suitable alkylating agents under controlled conditions.
Formation of Prop-2-en-1-yl Linkers: The next step involves the formation of prop-2-en-1-yl linkers through the reaction of allyl halides with the cyclopentene derivatives.
Coupling with Benzene: Finally, the cyclopentene derivatives with prop-2-en-1-yl linkers are coupled with benzene using a suitable catalyst, such as palladium, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. Its effects on the central nervous system are attributed to its ability to modulate neurotransmitter activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(1-phenylethenyl)benzene
- 1,4-Bis(1-methylethenyl)benzene
- 1,4-Bis(1-propylethenyl)benzene
Uniqueness
1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene is unique due to its dual cyclopentene rings and prop-2-en-1-yl linkers, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
404947-59-7 |
|---|---|
Fórmula molecular |
C22H26 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1,4-bis(1-prop-2-enylcyclopent-3-en-1-yl)benzene |
InChI |
InChI=1S/C22H26/c1-3-13-21(15-5-6-16-21)19-9-11-20(12-10-19)22(14-4-2)17-7-8-18-22/h3-12H,1-2,13-18H2 |
Clave InChI |
OFPVEBHEIFXTNZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CC=CC1)C2=CC=C(C=C2)C3(CC=CC3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

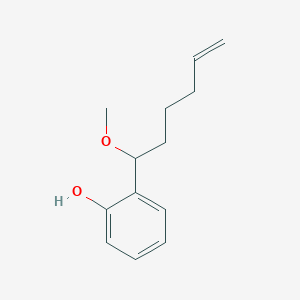
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
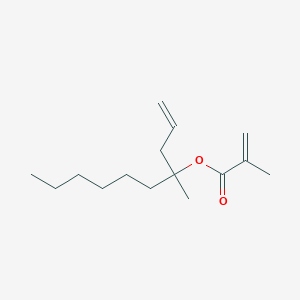
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
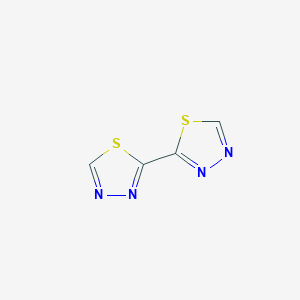
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
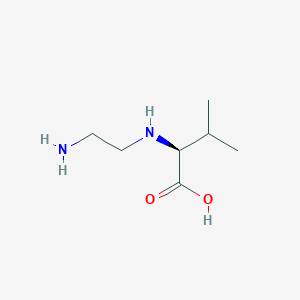
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
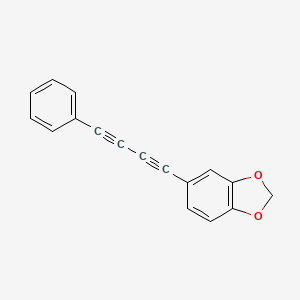
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
